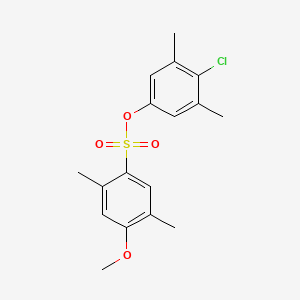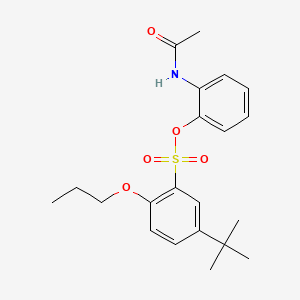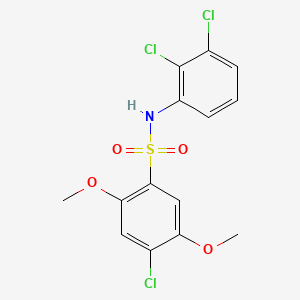
4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide, also known as CNS 5161, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylsulfonamides, which have been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a crucial role in the growth and metastasis of cancer cells. By inhibiting their activity, 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one of the limitations of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 is that it has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161. One area of research is the development of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 and its effects on various cell signaling pathways. In addition, the therapeutic potential of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 in various diseases such as cancer, inflammation, and autoimmune disorders should be further explored.
Synthesemethoden
The synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3-chloro-2-methyl aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is purified by column chromatography to obtain pure 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. It has been found to possess anti-inflammatory, analgesic, and antitumor properties. 4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide 5161 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO4S/c1-9-10(16)5-4-6-12(9)18-23(19,20)15-8-13(21-2)11(17)7-14(15)22-3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQAXYOFFULCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


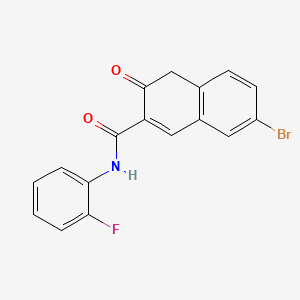

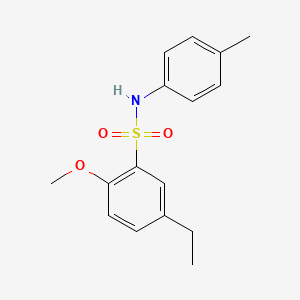



![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)



